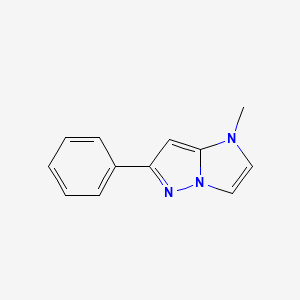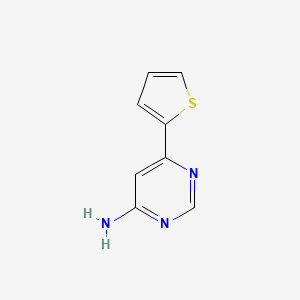
6-(Thiophen-2-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Thiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 6-position and an amine group at the 4-position.
Mechanism of Action
Target of Action
The primary targets of 6-(Thiophen-2-yl)pyrimidin-4-amine are the enzymes involved in the oxidative stress pathway, specifically the (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) inhibitors . These enzymes play a crucial role in managing the body’s oxidative stress, which is a key factor in many diseases.
Mode of Action
This compound interacts with its targets by inhibiting their activity, thereby reducing the production of reactive oxygen species (ROS) . This interaction results in a decrease in oxidative stress within the cell.
Biochemical Pathways
The compound affects the oxidative stress pathway. By inhibiting the enzymes involved in this pathway, it reduces the production of ROS . The downstream effects include a decrease in oxidative damage to cellular components, potentially leading to a reduction in inflammation and cell death.
Result of Action
The primary result of the action of this compound is a reduction in oxidative stress within the cell . This can lead to a decrease in inflammation and cell death, potentially improving the health of the cell and the overall organism.
Biochemical Analysis
Biochemical Properties
6-(Thiophen-2-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of cAMP-phosphodiesterase in platelets, which helps in regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit cell growth and colony formation by delaying S phase advancement through the inhibition of DNA synthesis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It acts as a dual inhibitor of growth factor receptors, particularly targeting tyrosine kinase receptors . This inhibition disrupts downstream signaling pathways, leading to altered gene expression and cellular responses. Additionally, the compound has been reported to inhibit dihydrofolate reductase (DHFR), further contributing to its biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase (DHFR) and cAMP-phosphodiesterase, influencing metabolic flux and metabolite levels . The compound’s impact on these pathways highlights its potential for modulating metabolic processes and developing targeted therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and therapeutic potential. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
The synthesis of 6-(Thiophen-2-yl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various reactions to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(Thiophen-2-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The pyrimidine ring can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiophene ring. Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like aniline.
Scientific Research Applications
6-(Thiophen-2-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
6-(Thiophen-2-yl)pyrimidin-4-amine can be compared to other similar compounds, such as:
4-benzyl-6-(thiophen-2-yl)pyrimidin-2-amine: Another thiophene-substituted pyrimidine with potential medicinal applications.
Thiophene-linked pyrimidopyrimidines: These compounds share a similar core structure and are investigated for their pharmaceutical potential.
Thiophene derivatives: A broad class of compounds with diverse applications in medicinal chemistry and material science. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-thiophen-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXVZTXHSUFDRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)
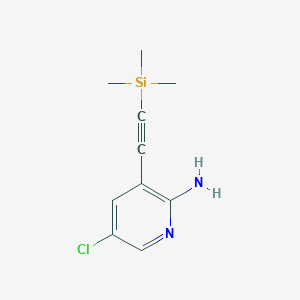
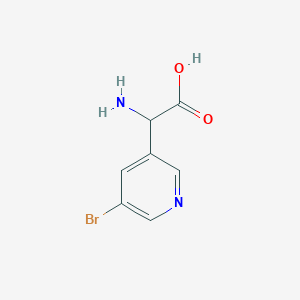
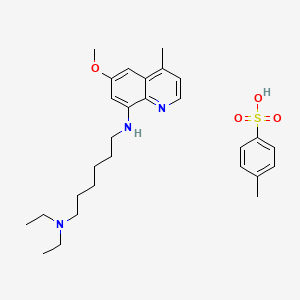
![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)
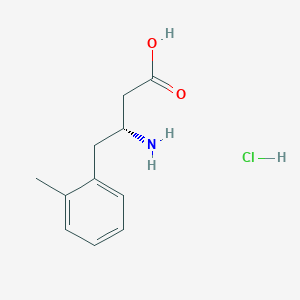
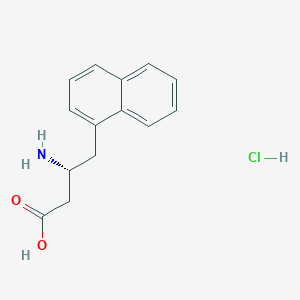
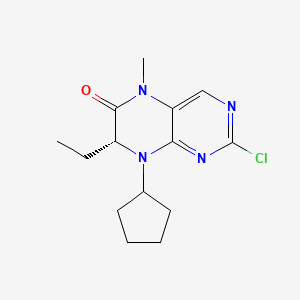
![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)




